molecular formula C72H93N3O6 B15193334 Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl- CAS No. 40703-84-2

Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B15193334
CAS No.: 40703-84-2
M. Wt: 1096.5 g/mol
InChI Key: OOCWAVBPKVUDLO-UHFFFAOYSA-N
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Description

Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) is a complex organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Chemical Reactions Analysis

Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) undergoes various chemical reactions, including:

Scientific Research Applications

Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) involves its interaction with specific molecular targets and pathways. The phenol groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The triazine core may also interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) can be compared with other similar compounds, such as:

Properties

CAS No.

40703-84-2

Molecular Formula

C72H93N3O6

Molecular Weight

1096.5 g/mol

IUPAC Name

2-[[2-[[4,6-bis[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenoxy]-1,3,5-triazin-2-yl]oxy]-3-tert-butyl-5-methylphenyl]methyl]-6-tert-butyl-4-methylphenol

InChI

InChI=1S/C72H93N3O6/c1-40-25-46(58(76)52(31-40)67(7,8)9)37-49-28-43(4)34-55(70(16,17)18)61(49)79-64-73-65(80-62-50(29-44(5)35-56(62)71(19,20)21)38-47-26-41(2)32-53(59(47)77)68(10,11)12)75-66(74-64)81-63-51(30-45(6)36-57(63)72(22,23)24)39-48-27-42(3)33-54(60(48)78)69(13,14)15/h25-36,76-78H,37-39H2,1-24H3

InChI Key

OOCWAVBPKVUDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC3=NC(=NC(=N3)OC4=C(C=C(C=C4C(C)(C)C)C)CC5=C(C(=CC(=C5)C)C(C)(C)C)O)OC6=C(C=C(C=C6C(C)(C)C)C)CC7=C(C(=CC(=C7)C)C(C)(C)C)O

Origin of Product

United States

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